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Cat. No.: B1376921 Get Quote

An In-depth Technical Guide to 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine:

Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is a highly functionalized heterocyclic

compound of significant interest to the pharmaceutical and agrochemical industries. Its

structure uniquely combines three key features: a privileged oxazolopyridine scaffold, a

versatile bromine atom for synthetic elaboration, and a trifluoromethyl group known to enhance

metabolic stability and binding affinity. This guide provides a comprehensive overview of its

chemical properties, a representative synthesis methodology, and an in-depth analysis of its

reactivity, with a focus on its application as a strategic building block in the development of

novel bioactive molecules.

Introduction: A Scaffold of Strategic Importance
In modern drug design, certain molecular frameworks are recognized as "privileged structures"

due to their ability to bind to multiple biological targets. The pyridine scaffold is one such

framework, found in numerous FDA-approved drugs.[1][2] When fused with an oxazole ring, it

forms the oxazolopyridine core, a structure investigated for a range of therapeutic applications,

including as potential antitumor agents targeting human topoisomerase IIα.[3]
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The value of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is further amplified by its

substituents:

The Trifluoromethyl (CF₃) Group: The introduction of a CF₃ group is a well-established

strategy in medicinal chemistry.[4] Its strong electron-withdrawing nature and lipophilicity can

profoundly influence a molecule's pKa, metabolic stability (by blocking oxidative metabolism),

and binding interactions with protein targets, often leading to enhanced efficacy.

The Bromo (Br) Group: The bromine atom at the 6-position is not merely a substituent but a

critical synthetic handle. It serves as an ideal electrophilic partner in a wide array of

palladium-catalyzed cross-coupling reactions, enabling the systematic and modular

construction of complex molecular libraries.[5]

This combination makes the title compound a powerful intermediate for researchers aiming to

explore new chemical space in drug discovery and agrochemical development.[5][6]

Physicochemical Properties
The fundamental properties of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine are

summarized below. While experimental data for some properties are limited, reliable

predictions based on its structure provide valuable guidance for its handling and use in

synthesis.

Property Value Source

CAS Number 1260656-87-8 [7]

Molecular Formula C₇H₂BrF₃N₂O [8][9]

Molecular Weight 267.00 g/mol [9]

Canonical SMILES
C1=C(C=NC2=C1OC(=N2)C(F

)(F)F)Br
[9]

Predicted Boiling Point 202.6 ± 40.0 °C [8]

Predicted Density 1.873 ± 0.06 g/cm³ [8]

Appearance
Typically an off-white to yellow

solid
Inferred
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Synthesis Methodology
The synthesis of substituted oxazolo[4,5-b]pyridines typically involves the cyclization of an

ortho-amino hydroxy pyridine precursor. For the title compound, a logical and efficient approach

is the condensation and subsequent cyclization of 2-amino-6-bromo-3-hydroxypyridine with a

trifluoroacetic acid derivative.

Causality in Protocol Design:
The chosen pathway leverages readily available starting materials. The use of trifluoroacetic

anhydride serves as both the source of the trifluoromethyl group and a powerful dehydrating

agent to drive the oxazole ring formation. An aprotic solvent like Dioxane or Toluene is selected

to avoid competing reactions with the anhydride and to facilitate the removal of water at

elevated temperatures. The acid catalyst (e.g., p-TsOH) is crucial for activating the carbonyl

group of the intermediate amide, promoting the intramolecular nucleophilic attack by the

hydroxyl group to close the oxazole ring.
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Synthesis Workflow

2-Amino-6-bromo-3-hydroxypyridine
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Heat (Reflux)
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Workup & Purification
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6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Final Product

Click to download full resolution via product page

Caption: Representative synthesis workflow for the target compound.

Representative Experimental Protocol:
Vessel Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic

stirrer and a reflux condenser, add 2-amino-6-bromo-3-hydroxypyridine (1.0 equiv).

Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add

anhydrous 1,4-dioxane (approx. 0.2 M concentration) and a catalytic amount of p-

toluenesulfonic acid monohydrate (0.05 equiv).
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Reagent Addition: While stirring, carefully add trifluoroacetic anhydride (1.5 equiv) dropwise

to the suspension. An exothermic reaction may be observed.

Reaction: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours.

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Workup: Cool the mixture to room temperature. Carefully quench the reaction by slowly

adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3 x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then

purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient)

to yield the pure product.

Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule stems from the reactivity of the C-Br bond, which provides

access to a vast array of derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)
This reaction is one of the most powerful methods for forming carbon-carbon bonds,

particularly for creating biaryl or aryl-heteroaryl linkages that are common in drug molecules.

[10] The reaction couples the bromo-oxazolopyridine with an organoboron reagent (boronic

acid or ester) in the presence of a palladium catalyst and a base.[11]
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Setup: In a glovebox or under an inert atmosphere, add 6-Bromo-2-
(trifluoromethyl)oxazolo[4,5-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2

equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or

Cs₂CO₃, 2.0 equiv) to an oven-dried Schlenk tube.

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

Reaction: Seal the tube and heat the mixture to 80-100 °C for 8-16 hours, with stirring.

Analysis and Purification: After cooling, the reaction can be analyzed by LC-MS. Dilute with

ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via
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column chromatography to obtain the C-6 arylated product.

Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for

synthesizing aryl amines and N-heterocycles.[12] This palladium-catalyzed reaction couples

the bromo-oxazolopyridine with a primary or secondary amine, providing direct access to

compounds with diverse pharmacophores.[13][14] The choice of ligand is critical and often

requires screening to optimize for specific amine substrates.[15][16]

Pd(0)L₂

[Ar-Pd(II)-Br]L₂

Oxidative
Addition

[Ar-Pd(II)-NR¹R²]L₂Amine Coordination
& Deprotonation

Reductive
Elimination

Ar-NR¹R²

Ar-Br

HNR¹R²

Base

Click to download full resolution via product page

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine

Setup: In a glovebox, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable

phosphine ligand (e.g., Xantphos or DavePhos, 2-4 mol%), and a strong, non-nucleophilic

base (e.g., NaOtBu or K₃PO₄, 1.4 equiv) in a vial.
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Reagents: In a separate Schlenk tube, add 6-Bromo-2-(trifluoromethyl)oxazolo[4,5-
b]pyridine (1.0 equiv) and the desired amine (1.1-1.3 equiv).

Combination: Add the catalyst/ligand/base mixture to the Schlenk tube, followed by

anhydrous, degassed toluene or dioxane.

Reaction: Seal the tube and heat to 90-110 °C for 12-24 hours.

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite® to

remove palladium residues. Concentrate the filtrate and purify by column chromatography to

isolate the C-6 aminated product.

Applications in Research and Development
The primary application of this compound is as a versatile building block for generating libraries

of novel compounds for high-throughput screening in drug and agrochemical discovery

programs.
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Caption: Role as a scaffold for generating diverse chemical libraries.

Pharmaceutical Research: The oxazolopyridine core has been identified as a promising

scaffold for targeting enzymes like topoisomerase.[3] By applying the Suzuki and Buchwald-

Hartwig reactions, researchers can rapidly synthesize and test a multitude of derivatives to

optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and

Excretion) properties.

Agrochemical Development: The trifluoromethylpyridine moiety is a key component in

several successful commercial pesticides.[4] This building block allows for the exploration of

new derivatives with potentially improved efficacy, spectrum of activity, and environmental

profiles.

Handling and Safety Precautions
While a specific safety data sheet for this compound is not widely available, its structure

suggests hazards common to related halogenated and trifluoromethylated heterocyclic

compounds. Standard laboratory safety protocols should be strictly followed.

GHS Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation

(H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[17]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile) when handling the compound.[18][19]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust or vapors.[20][21] Avoid contact with skin and eyes.[19]

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible

materials.[21]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]

Conclusion
6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine is more than a mere chemical

intermediate; it is a strategically designed building block that offers researchers a direct and
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efficient route to novel and complex molecules. Its stable, biologically relevant core, combined

with a synthetically versatile bromine handle and a property-enhancing trifluoromethyl group,

makes it an invaluable tool for accelerating the discovery and development of next-generation

pharmaceuticals and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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